N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzyl and butyramide groups in the molecule contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .
Mode of Action
These enzymes are crucial for converting arachidonic acid into prostaglandins, which play a key role in inflammation .
Biochemical Pathways
It can be inferred from related compounds that it may impact the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators like prostaglandins .
Result of Action
Related benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cox enzymes and subsequent reduction in prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzyl Group: The benzyl group can be introduced by reacting the benzothiazole derivative with benzyl chloride in the presence of a base like sodium hydride.
Formation of the Butyramide Moiety: The final step involves the reaction of the benzylated benzothiazole with butyric anhydride or butyric acid chloride in the presence of a base such as pyridine to form the butyramide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the benzyl group, converting it to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and butyramide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of neuraminidase.
Medicine: Explored for its anti-inflammatory and anti-tumor activities.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole core and have similar biological activities.
N-benzyl-6-methoxybenzo[d]thiazol-2-amine: Similar structure with a methoxy group and benzyl group but lacks the butyramide moiety.
Uniqueness
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide is unique due to the presence of the butyramide moiety, which enhances its biological activity and specificity. The combination of benzyl, methoxy, and butyramide groups contributes to its distinct chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-7-18(22)21(13-14-8-5-4-6-9-14)19-20-16-12-15(23-2)10-11-17(16)24-19/h4-6,8-12H,3,7,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHSPKSBCHDGHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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